molecular formula C6H7N3O4S B14382869 4-Aminobenzene-1-diazonium hydrogen sulfate CAS No. 89933-87-9

4-Aminobenzene-1-diazonium hydrogen sulfate

Cat. No.: B14382869
CAS No.: 89933-87-9
M. Wt: 217.21 g/mol
InChI Key: ZROJVECWKBBTAE-UHFFFAOYSA-M
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Description

4-Aminobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various chemical transformations, making diazonium salts valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzene-1-diazonium hydrogen sulfate is typically prepared through the diazotization of aniline (4-aminobenzene). The process involves the reaction of aniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{H₂SO₄} \rightarrow \text{C₆H₅N₂HSO₄} + 2\text{H₂O} ]

Industrial Production Methods

In industrial settings, the preparation of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and minimizes the risk associated with handling diazonium compounds, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.

    Coupling Reactions: The diazonium group can couple with other aromatic compounds to form azo compounds, which are widely used as dyes.

Common Reagents and Conditions

    Sandmeyer Reactions: These involve the replacement of the diazonium group with halides or cyanides using copper(I) salts as catalysts. For example, treatment with cuprous chloride (CuCl) yields chlorobenzene.

    Diazo Coupling: This reaction involves the coupling of the diazonium salt with phenols or aromatic amines to form azo compounds. The reaction is typically carried out in alkaline conditions.

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through diazo coupling reactions.

Scientific Research Applications

4-Aminobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Widely used in the production of azo dyes, which are important in the textile industry.

Mechanism of Action

The reactivity of 4-aminobenzene-1-diazonium hydrogen sulfate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, which makes it highly reactive towards nucleophiles. The mechanism of action involves the formation of a diazonium ion, which can then undergo various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium Chloride: Similar in structure but with a chloride counterion.

    Benzenediazonium Fluoroborate: Similar in structure but with a fluoroborate counterion.

Uniqueness

4-Aminobenzene-1-diazonium hydrogen sulfate is unique due to its specific counterion (hydrogen sulfate), which can influence its solubility and reactivity compared to other diazonium salts. The choice of counterion can affect the stability and handling of the diazonium salt, making it suitable for different applications.

Properties

CAS No.

89933-87-9

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

4-aminobenzenediazonium;hydrogen sulfate

InChI

InChI=1S/C6H6N3.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H,7H2;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ZROJVECWKBBTAE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)[N+]#N.OS(=O)(=O)[O-]

Origin of Product

United States

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